molecular formula C9H10N2O B023012 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 5755-07-7

1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B023012
CAS No.: 5755-07-7
M. Wt: 162.19 g/mol
InChI Key: XTDMZEZDXXJVMK-UHFFFAOYSA-N
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Description

tetrahydrobenzodiazepinone , belongs to the benzodiazepine family. Its chemical formula is C₉H₁₀N₂O , and its molecular weight is 162.19 g/mol . This compound features a bicyclic structure containing a diazepine ring fused with a cyclohexanone ring.

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to tetrahydrobenzodiazepinone. One common method involves alkylation under phase-transfer catalysis conditions . The 1-isopropyl and 1-benzyl derivatives have been successfully synthesized using this approach.

b. Reaction Conditions

The specific reaction conditions depend on the chosen synthetic route. phase-transfer catalysis typically involves the use of a quaternary ammonium salt as a catalyst, facilitating the alkylation process.

c. Industrial Production

While not widely produced industrially, tetrahydrobenzodiazepinone can be synthesized on a laboratory scale for research purposes.

Chemical Reactions Analysis

Tetrahydrobenzodiazepinone participates in various chemical reactions:

Common reagents and conditions vary based on the specific reaction type.

Scientific Research Applications

Tetrahydrobenzodiazepinone finds applications in:

    Medicine: Its derivatives exhibit potential pharmacological activities, including anxiolytic, sedative, and anticonvulsant effects.

    Chemical Synthesis: Researchers use it as a building block for more complex molecules.

    Biological Studies: Investigating its interactions with receptors and enzymes.

Comparison with Similar Compounds

Tetrahydrobenzodiazepinone shares similarities with other benzodiazepines, such as diazepam and lorazepam. its unique bicyclic structure sets it apart.

Properties

IUPAC Name

1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDMZEZDXXJVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279211
Record name 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5755-07-7
Record name 5755-07-7
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Record name 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Synthesis routes and methods

Procedure details

Sodium (1.8 g, 77.2 mmol) was added in portions to methanol (50 mL), and the mixture was stirred for 1 h. The resulting mixture was added dropwise to a solution of methyl 3-((2-aminophenyl)amino)propanoate (9.4 g, 48.2 mmol) in methanol (150 mL) at 0° C. Once addition was completed, the mixture was stirred at room temperature overnight. The mixture was concentrated, and the residue was purified by CombiFlash (PE:EA=5:1) to give 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one as a yellow solid (3.9 g, 50%). LRMS (M+H)+: 161 m/z. 1H NMR (300 MHz, CD3OD): δ 2.61 (t, J=6.0 Hz, 2H), 3.62 (t, J=6.0 Hz, 2H), 6.76-6.86 (m, 2H), 6.90-6.99 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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